molecular formula C61H53ClP3Ru B1512809 Chlororuthenium;toluene;triphenylphosphane CAS No. 217661-36-4

Chlororuthenium;toluene;triphenylphosphane

Cat. No.: B1512809
CAS No.: 217661-36-4
M. Wt: 1015.5 g/mol
InChI Key: BAYUZOYBNLLPAJ-UHFFFAOYSA-M
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Description

Chlorohydridotris(triphenylphosphine)ruthenium(II)tolueneadduct is a coordination compound that is commonly used as a catalyst in organic synthesis reactions . It has an empirical formula of C54H49ClP3Ru and a molecular weight of 927.41 . This compound is a purple crystalline solid with a toluene adduct .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a ruthenium atom coordinated with three triphenylphosphine ligands and a chloride atom . Unfortunately, the detailed structural analysis is not available in the retrieved resources.


Chemical Reactions Analysis

This compound is involved in various organic synthesis reactions. It is particularly used in the hydrogenation of ring-opening metathesis polymers such as norbornene and other cyclic olefin ROMP polymers used as plastics, resins, and optical materials .


Physical and Chemical Properties Analysis

This compound is a purple crystalline solid with a toluene adduct . It decomposes after several hours of exposure to air, and its solution turns green rapidly upon exposure to air . It is moderately soluble in CHCl3 and CH2Cl2, slightly soluble in C6H6, toluene, and THF, and insoluble in Et2O, ethanol, and saturated hydrocarbons .

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye and skin irritation.

Properties

IUPAC Name

chlororuthenium;toluene;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.C7H8.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h3*1-15H;2-6H,1H3;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYUZOYBNLLPAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H53ClP3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746158
Record name chlororuthenium;toluene;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1015.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217661-36-4
Record name chlororuthenium;toluene;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217661-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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